molecular formula C9H12N2O2 B13165963 2-(sec-Butyl)pyrimidine-4-carboxylic acid

2-(sec-Butyl)pyrimidine-4-carboxylic acid

Cat. No.: B13165963
M. Wt: 180.20 g/mol
InChI Key: LGNFIHRWOJXFMF-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)pyrimidine-4-carboxylicacid is a heterocyclic organic compound that features a pyrimidine ring substituted with a butan-2-yl group and a carboxylic acid group. Pyrimidines are a class of nitrogen-containing heterocycles that are widely studied due to their presence in nucleic acids and their importance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butan-2-yl)pyrimidine-4-carboxylicacid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halogenated pyrimidine . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-(butan-2-yl)pyrimidine-4-carboxylicacid often involves multi-step synthetic routes that ensure high yield and purity. These methods typically employ palladium-catalyzed reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)pyrimidine-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(Butan-2-yl)pyrimidine-4-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(butan-2-yl)pyrimidine-4-carboxylicacid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, which can be exploited in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Butan-2-yl)pyrimidine-4-carboxylicacid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the butan-2-yl group and the carboxylic acid functionality provides opportunities for further chemical modifications and the development of new derivatives with potentially improved properties.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-butan-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-3-6(2)8-10-5-4-7(11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

LGNFIHRWOJXFMF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC=CC(=N1)C(=O)O

Origin of Product

United States

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